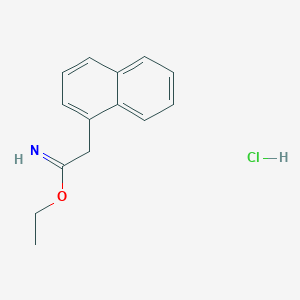

1,3-Propanedione, 1,3-di-4-pyridinyl-

Overview

Description

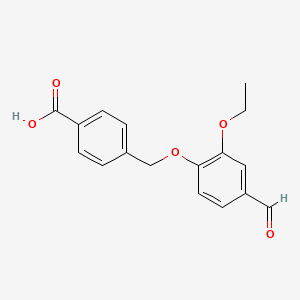

. This compound is characterized by the presence of two pyridine rings attached to a propane-1,3-dione backbone. It is a white to light orange or yellow powder that is soluble in hot methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedione, 1,3-di-4-pyridinyl- can be synthesized through various methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with acetylacetone in the presence of a base, such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for 1,3-Propanedione, 1,3-di-4-pyridinyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1,3-di-4-pyridinyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce diols .

Scientific Research Applications

1,3-Propanedione, 1,3-di-4-pyridinyl- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1,3-di-4-pyridinyl- involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in coordination chemistry and catalysis. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

1,3-Di(2-pyridinyl)-1,3-propanedione: Similar in structure but with pyridine rings at the 2-position.

1,3-Diphenyl-1,3-propanedione: Contains phenyl groups instead of pyridine rings.

1,3-Di(4-pyridinyl)urea: Similar pyridine substitution but with a urea backbone.

Uniqueness

1,3-Propanedione, 1,3-di-4-pyridinyl- is unique due to its specific substitution pattern and the presence of two pyridine rings at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name |

1,3-dipyridin-4-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYQPHPFFLECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-bis(pyridin-4-yl)propane-1,3-dione interact with metal ions and what type of structures are formed?

A1: 1,3-Bis(pyridin-4-yl)propane-1,3-dione acts as a chelating ligand, meaning it can bind to a metal ion through multiple atoms. Specifically, it binds through the two oxygen atoms of the diketone moiety and the nitrogen atoms of the pyridine rings. This versatile binding mode allows the formation of diverse structures depending on the metal ion and reaction conditions. For example, BppdH can form:

- Polymeric chains: Where the ligand bridges multiple metal ions, creating extended chains. []

- Polynuclear clusters: Where multiple metal ions and ligands assemble into discrete, higher-order structures like cubanes. [, ]

Q2: Can you give an example of how the structure of a metal complex with 1,3-bis(pyridin-4-yl)propane-1,3-dione influences its magnetic properties?

A2: Absolutely. In the study by Gupta et al. [, ], a Dy4 cubane cluster was synthesized using BppdH. The specific arrangement of Dy(III) ions within the cubane structure, bridged by the BppdH ligands and hydroxide ions, leads to a unique magnetic phenomenon: single-molecule toroic (SMT) behavior. This means that despite having a non-magnetic ground state, the molecule exhibits a toroidal moment, a property with potential applications in quantum computing and information storage.

Q3: Besides its use in synthesizing magnetic materials, are there other applications for metal complexes containing 1,3-bis(pyridin-4-yl)propane-1,3-dione?

A3: Yes, the versatility of BppdH extends to other areas. For instance, Weng et al. [] employed a related ligand, 1,3-Bis(3-pyridyl)-1,3-propanedione (HL2), to synthesize cyano-bridged {DyIIIMoV} systems. By modifying the position of the nitrogen atom in the pyridine ring (from the 4-position in BppdH to the 3-position in HL2), they were able to tune the magnetic relaxation behaviors of the resulting complexes. This highlights the potential of BppdH and its derivatives in developing new single-molecule magnets (SMMs) with tailored properties for applications in high-density data storage and molecular spintronics.

Q4: What are the common techniques used to characterize the structures of metal complexes with 1,3-bis(pyridin-4-yl)propane-1,3-dione?

A4: Researchers utilize a combination of techniques to determine the structure and properties of these metal complexes:

- X-ray crystallography: This technique provides a three-dimensional representation of the molecule, revealing the arrangement of ligands around the metal ion. [, , , ]

- Elemental analysis: This method confirms the elemental composition of the synthesized complex, ensuring it matches the expected formula. []

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the ligand and any changes in their vibrational frequencies upon complexation with metal ions. []

- Magnetic susceptibility measurements: These measurements provide insights into the magnetic behavior of the complexes, such as the presence of ferromagnetic or antiferromagnetic interactions. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)